molecular formula C16H21N3O6S B10978310 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide

Cat. No.: B10978310
M. Wt: 383.4 g/mol
InChI Key: XRILQOFQZSIRMU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is a complex organic compound that features a benzodioxin ring and a dioxidotetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the benzodioxin intermediate.

    Coupling with Beta-Alanine: The final step involves coupling the benzodioxin-thiophene intermediate with beta-alanine using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and thiophene moieties may facilitate binding to active sites, while the beta-alanine segment could enhance solubility and bioavailability. The exact pathways would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide stands out due to its combination of a benzodioxin ring and a thiophene moiety, which is less common in similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C16H21N3O6S/c20-15(18-11-1-2-13-14(9-11)25-7-6-24-13)3-5-17-16(21)19-12-4-8-26(22,23)10-12/h1-2,9,12H,3-8,10H2,(H,18,20)(H2,17,19,21)

InChI Key

XRILQOFQZSIRMU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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